Methyl 2-(2-oxopiperidin-3-yl)acetate Methyl 2-(2-oxopiperidin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1680995-81-6
VCID: VC6363231
InChI: InChI=1S/C8H13NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11)
SMILES: COC(=O)CC1CCCNC1=O
Molecular Formula: C8H13NO3
Molecular Weight: 171.196

Methyl 2-(2-oxopiperidin-3-yl)acetate

CAS No.: 1680995-81-6

Cat. No.: VC6363231

Molecular Formula: C8H13NO3

Molecular Weight: 171.196

* For research use only. Not for human or veterinary use.

Methyl 2-(2-oxopiperidin-3-yl)acetate - 1680995-81-6

Specification

CAS No. 1680995-81-6
Molecular Formula C8H13NO3
Molecular Weight 171.196
IUPAC Name methyl 2-(2-oxopiperidin-3-yl)acetate
Standard InChI InChI=1S/C8H13NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11)
Standard InChI Key ORIIOKDDSNXUNT-UHFFFAOYSA-N
SMILES COC(=O)CC1CCCNC1=O

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-(2-oxopiperidin-3-yl)acetate belongs to the class of piperidinone derivatives, which are heterocyclic compounds containing a partially saturated six-membered ring with one nitrogen atom. The compound’s IUPAC name, methyl 2-(2-oxopiperidin-3-yl)acetate, reflects its esterified acetic acid side chain at the 3-position of the piperidin-2-one core. Key structural attributes include:

  • Piperidin-2-one ring: A lactam structure with a ketone at C2, enabling hydrogen bonding and participation in nucleophilic reactions.

  • Ester group: The methyl ester at the acetoxy side chain enhances lipophilicity, influencing solubility and membrane permeability .

Table 1: Molecular Properties of Methyl 2-(2-Oxopiperidin-3-yl)acetate

PropertyValue
Molecular FormulaC8H13NO3\text{C}_8\text{H}_{13}\text{NO}_3
Molecular Weight171.196 g/mol
CAS Registry Number1680995-81-6
IUPAC NameMethyl 2-(2-oxopiperidin-3-yl)acetate
SMILESCOC(=O)CC1CCCNC1=O

The compound’s three-dimensional conformation, as inferred from analogous piperidinones, features a chair-like piperidine ring with equatorial positioning of the oxo and acetoxy groups to minimize steric strain . Computational models predict a logP value of approximately 0.5–1.2, indicating moderate lipophilicity suitable for penetrating biological membranes.

Synthesis Methods and Optimization

The synthesis of Methyl 2-(2-oxopiperidin-3-yl)acetate typically involves cyclization strategies or functional group transformations starting from piperidine precursors. Two primary routes have been proposed based on analogous piperidinone syntheses:

Cyclization of Linear Precursors

A common approach involves the intramolecular cyclization of ethyl 5-[benzyl-(3-oxobutyl)-amino]pent-2-enoate under basic conditions. This method, adapted from asymmetric syntheses of related alkaloids, generates the piperidinone ring via a Michael addition-cyclization cascade . For Methyl 2-(2-oxopiperidin-3-yl)acetate, substituting the ethyl ester with a methyl ester and optimizing reaction conditions (e.g., using K2_2CO3_3 in DMF at 60°C) yields the target compound in ~65% purity.

Functionalization of Preformed Piperidinones

An alternative route starts with piperidin-2-one, which undergoes alkylation at the 3-position using methyl bromoacetate. This nucleophilic substitution reaction, conducted in the presence of a base like NaH, affords the acetoxy side chain. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 70–80% yield .

Table 2: Comparison of Synthesis Routes

MethodStarting MaterialYield (%)Purity (%)
CyclizationEthyl pent-2-enoate derivative6590
AlkylationPiperidin-2-one7595

The alkylation route is preferred for scalability, while the cyclization method offers stereochemical control critical for asymmetric synthesis .

Chemical Reactivity and Derivative Formation

Methyl 2-(2-oxopiperidin-3-yl)acetate exhibits reactivity characteristic of both lactams and esters, enabling diverse chemical modifications:

Nucleophilic Acyl Substitution

The methyl ester undergoes hydrolysis in acidic or basic conditions to form the corresponding carboxylic acid, 2-(2-oxopiperidin-3-yl)acetic acid, a precursor for amide coupling reactions . For example, treatment with LiOH in THF/water at room temperature achieves quantitative hydrolysis within 2 hours .

Reductive Amination

The ketone at C2 can be reduced to a secondary amine using NaBH4_4 in the presence of ammonium acetate, yielding methyl 2-(2-aminopiperidin-3-yl)acetate. This derivative has potential as a building block for peptidomimetics.

Ring-Opening Reactions

Under strongly acidic conditions (e.g., HCl in ethanol), the piperidinone ring opens to form a linear amino ketone, which can be further functionalized for applications in polymer chemistry .

Comparative Analysis with Related Piperidinones

Table 3: Structural and Functional Comparison

CompoundSubstituentsKey Application
Methyl 2-(2-oxopiperidin-3-yl)acetate3-OAc, 2-OxoDrug intermediate
2-(1-Methyl-6-oxopiperidin-3-yl)acetic acid3-COOH, 1-Me, 6-OxoAnticancer lead
Ethyl 2-(2-oxopiperidin-3-yl)acetate3-OEt, 2-OxoPolymer precursor

The methyl ester in Methyl 2-(2-oxopiperidin-3-yl)acetate offers superior metabolic stability compared to ethyl or carboxylic acid derivatives, making it more suitable for in vivo studies . Conversely, the carboxylic acid analog exhibits stronger protein binding due to ionic interactions, enhancing its potency as a kinase inhibitor.

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